2,4-Dicyclopropylbenzaldehyde
Overview
Description
2,4-Dicyclopropylbenzaldehyde is a chemical compound with the molecular formula C13H14O . It has an average mass of 186.250 Da and a monoisotopic mass of 186.104462 Da .
Molecular Structure Analysis
The molecular structure of 2,4-Dicyclopropylbenzaldehyde consists of 13 carbon atoms, 14 hydrogen atoms, and 1 oxygen atom . Unfortunately, more detailed information about the molecular structure analysis was not found in the available resources.Physical And Chemical Properties Analysis
2,4-Dicyclopropylbenzaldehyde has a molecular formula of C13H14O, an average mass of 186.250 Da, and a monoisotopic mass of 186.104462 Da . No further information about its physical and chemical properties was found in the available resources.Scientific Research Applications
Synthesis of Value-Added Chemicals
2,4-Dicyclopropylbenzaldehyde may be utilized in synthetic pathways similar to those used for methylbenzaldehydes. For instance, Moteki, Rowley, and Flaherty (2016) discussed the formation of 2- and 4-Methylbenzaldehyde via sequential aldol condensations in ethanol upgrading reactions, providing a template for the synthesis of similar complex molecules from simpler aldehydes (Takahiko Moteki, A. Rowley, & D. Flaherty, 2016).
Catalytic Oxidation
In catalytic processes, compounds analogous to 2,4-Dicyclopropylbenzaldehyde have been employed. Wu et al. (2016) demonstrated a copper-catalyzed oxidation of benzyl alcohols to aromatic aldehydes, suggesting a potential route for modifying and utilizing 2,4-Dicyclopropylbenzaldehyde in similar transformations (Jiang-Ping Wu et al., 2016).
Solid Phase Organic Synthesis
In solid-phase organic synthesis, similar benzaldehyde derivatives have been explored as linkers. Swayze (1997) investigated the use of electron-rich benzaldehyde derivatives in synthesizing secondary amines and amide derivatives, which could imply potential applications for 2,4-Dicyclopropylbenzaldehyde in similar synthetic strategies (E. Swayze, 1997).
Palladium-Catalyzed Cross-Coupling
Bromovinyl aldehyde chemistry, as discussed by Ghosh and Ray (2017), showcases the use of structurally similar aldehydes under palladium-catalyzed conditions for synthesizing biologically and medicinally relevant compounds. This indicates potential roles for 2,4-Dicyclopropylbenzaldehyde in similar synthetic methodologies (Munmun Ghosh & J. Ray, 2017).
Fluorescence Derivatization in Chromatography
The use of 2,4-Dicyclopropylbenzaldehyde could be explored in areas such as fluorescence derivatization in liquid chromatography. Nohta et al. (1994) described the use of dihydroxybenzaldehydes for this purpose, suggesting a similar application for 2,4-Dicyclopropylbenzaldehyde (H. Nohta et al., 1994).
Multicomponent Reactions
2,4-Dicyclopropylbenzaldehyde could be utilized in multicomponent reactions, akin to the use of salicylaldehydes described by Heravi et al. (2018). These reactions often yield heterocyclic systems of interest in pharmaceuticals (M. Heravi et al., 2018).
Anti-cancer Research
In the realm of anti-cancer research, benzaldehyde derivatives have been utilized in the synthesis of N-heterocyclic chalcone derivatives, as investigated by Fegade and Jadhav (2022). This suggests potential applications for 2,4-Dicyclopropylbenzaldehyde in synthesizing compounds with possible anti-cancer properties (B. Fegade & S. Jadhav, 2022).
properties
IUPAC Name |
2,4-dicyclopropylbenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O/c14-8-12-6-5-11(9-1-2-9)7-13(12)10-3-4-10/h5-10H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXPYLTPYTXRBDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C=O)C3CC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80697078 | |
Record name | 2,4-Dicyclopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dicyclopropylbenzaldehyde | |
CAS RN |
1245645-99-1 | |
Record name | 2,4-Dicyclopropylbenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80697078 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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